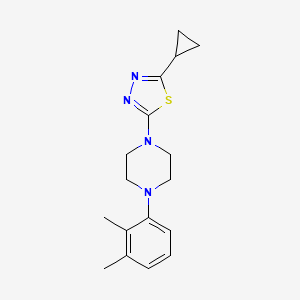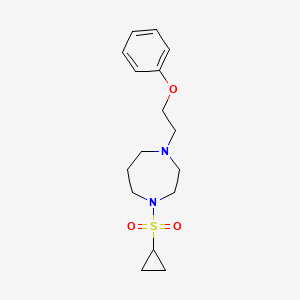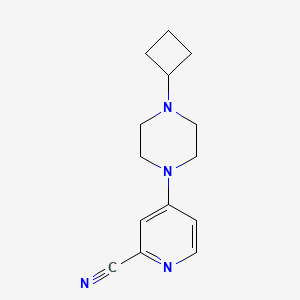![molecular formula C14H22N4O2 B12264901 2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12264901.png)
2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound that features a piperidine ring substituted with a methyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic conditions.
Substitution Reactions: The piperidine ring is then functionalized with a methyl group and a methoxy group through nucleophilic substitution reactions.
Coupling with Pyrimidine Derivative: The final step involves coupling the functionalized piperidine ring with a pyrimidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It can be used as a probe to study the interaction of piperidine derivatives with biological macromolecules.
Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as flexibility and thermal stability.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The pyrimidine moiety may also interact with nucleic acids, influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one: shares structural similarities with other piperidine derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H22N4O2 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
2-methoxy-1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H22N4O2/c1-11-7-15-14(16-8-11)17(2)12-5-4-6-18(9-12)13(19)10-20-3/h7-8,12H,4-6,9-10H2,1-3H3 |
Clé InChI |
GRGFAMVXAIQBFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12264829.png)
![1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12264833.png)
![5-chloro-N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12264836.png)

![2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12264841.png)
![2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole](/img/structure/B12264845.png)
![5-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12264847.png)
![2-({1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12264849.png)

![2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12264873.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B12264876.png)

![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine](/img/structure/B12264888.png)
![4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264893.png)
